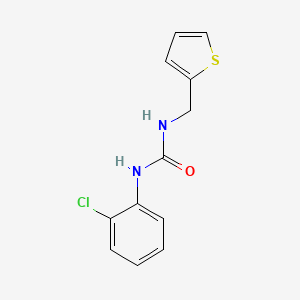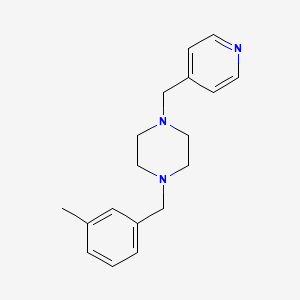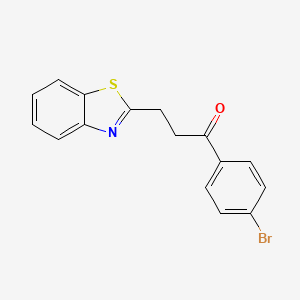
N-(2-chlorophenyl)-N'-(2-thienylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-(2-thienylmethyl)urea, also known as Terbuthylazine, is a widely used herbicide that belongs to the triazine family. It is used to control the growth of weeds and unwanted vegetation in agricultural fields and other areas. Terbuthylazine has become increasingly popular due to its effectiveness and low cost.
作用機序
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane works by inhibiting the photosynthesis process in plants. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons during the photosynthesis process. This leads to the disruption of the electron transfer chain, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has been found to have minimal toxicity to humans and animals. However, it can have adverse effects on non-target plants and animals. Studies have shown that N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane can cause damage to aquatic organisms and can also affect the growth of non-target plants.
実験室実験の利点と制限
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that is relatively inexpensive and effective. Therefore, it is a popular choice for researchers studying the effects of herbicides on plant growth and development. However, the use of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane in laboratory experiments can be limited due to its potential environmental impact. Researchers must take precautions to minimize the risk of contamination and ensure the safety of the environment.
将来の方向性
There are several future directions in the study of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane. Researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane by developing more sustainable herbicides. They are also studying the effects of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane on non-target organisms, such as insects and birds. Additionally, researchers are studying the potential health effects of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane on humans and animals. These studies will help to inform the safe and effective use of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane in the future.
Conclusion:
In conclusion, N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the photosynthesis process in plants and has minimal toxicity to humans and animals. However, it can have adverse effects on non-target plants and animals and can leach into groundwater and surface water, leading to potential environmental contamination. Therefore, researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane and develop more sustainable herbicides.
合成法
The synthesis of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane involves the reaction of 2-chloroaniline with 2-thiophenemethyl isocyanate in the presence of a base. The product is then treated with tert-butylamine to obtain N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane. The synthesis of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane is relatively straightforward and can be performed in a laboratory setting.
科学的研究の応用
N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has been extensively studied for its herbicidal properties. It has been found to be effective in controlling the growth of various weeds and unwanted vegetation. N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane has also been studied for its environmental impact. Studies have shown that N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane can leach into groundwater and surface water, leading to potential environmental contamination. Therefore, researchers are studying ways to minimize the environmental impact of N-(2-chlorophenyl)-N'-(2-thienylmethyl)ureane.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRRVGUAKMROAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)
![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)
![N-cyclohexyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5862686.png)



![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)



